molecular formula C8H8BrFO B1342918 4-Bromo-2-fluoro-1-(methoxymethyl)benzene CAS No. 95068-02-3

4-Bromo-2-fluoro-1-(methoxymethyl)benzene

Cat. No.: B1342918
CAS No.: 95068-02-3
M. Wt: 219.05 g/mol
InChI Key: BXSWVRGOODJFHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-fluoro-1-(methoxymethyl)benzene is a useful research compound. Its molecular formula is C8H8BrFO and its molecular weight is 219.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Electronics Building Blocks

4-Bromo-2-fluoro-1-(methoxymethyl)benzene serves as a precursor for a variety of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. These are key components in the development of molecular electronics. The compound's utility in synthesizing aryl bromides, which are essential for thiol end-capped molecular wires, highlights its significance in fabricating components for molecular-scale electronic devices (Stuhr-Hansen et al., 2005).

Antimicrobial Agents Synthesis

Research on novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, which include fluoro, bromo, methoxy, and other groups on the benzene ring, has revealed potent antimicrobial activity against a range of bacteria and fungi. The inclusion of such functional groups enhances the compounds' effectiveness, surpassing that of reference drugs in most cases. This indicates the potential of this compound derivatives in developing new antimicrobial agents (Liaras et al., 2011).

Radiolabeling and Diagnostic Imaging

The compound has been used in the synthesis of 1-[18F]fluoromethyl-4-methyl-benzene and similar o-, m-, or p-substituted 1-halomethyl-[18F]fluoromethyl-benzenes. These synthesized compounds are explored as bifunctional labelling agents, potentially useful in positron emission tomography (PET) imaging. Such radiolabeled compounds can enhance the specificity and efficacy of diagnostic imaging, aiding in the visualization of biological processes at the molecular level (Namolingam et al., 2001).

Advanced Polymer Materials

This compound derivatives have been utilized in the synthesis of novel halogen, alkoxy, and alkyl ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates. These compounds have been copolymerized with styrene to produce materials with unique properties. Such research is critical for developing advanced polymer materials with tailored characteristics for specific applications, ranging from coatings to biomedical devices (Hussain et al., 2019).

Safety and Hazards

This compound is associated with certain hazards. The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known that this compound is used in organic synthesis , suggesting that its targets could be a variety of organic compounds depending on the specific reaction it is involved in.

Mode of Action

It is known to be used in the suzuki-miyaura coupling reaction , a type of cross-coupling reaction. In this reaction, the compound would interact with a boron reagent and a palladium catalyst to form a carbon-carbon bond .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-fluoro-1-(methoxymethyl)benzene. For instance, the compound’s storage temperature is recommended to be between 2-8°C , suggesting that temperature is an important factor for its stability. Additionally, the compound is a liquid at room temperature , which could influence its handling and application in various reactions.

Properties

IUPAC Name

4-bromo-2-fluoro-1-(methoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSWVRGOODJFHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301271423
Record name 4-Bromo-2-fluoro-1-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301271423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95068-02-3
Record name 4-Bromo-2-fluoro-1-(methoxymethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95068-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluoro-1-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301271423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared according to General Method 8. To a suspension of NaH (50-60% mineral oil, 8 g, 0.33 mol) in Dry DMF (200 mL) at 0° C. was added (4-bromo-2-fluorophenyl)methanol (27 g, 0.1317 mol). The reaction mixture was stirred for 15 min at 0° C. and then warmed to and stirred at RT for 30 min. The reaction mixture was again cooled to 0° C. and MeI (15 mL, 0.1975 mol) was added drop wise. After addition was complete, the reaction mixture was warmed to room temperature and stirred for 1 h. Ice-water was added and the product was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulphate, and concentrated under reduced pressure to obtained 4-bromo-2-fluoro-1-(methoxymethyl)benzene (24 g).
Name
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.